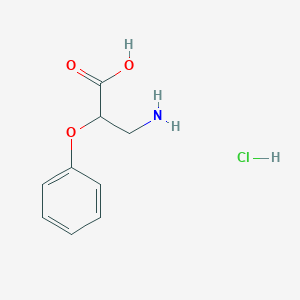

3-Amino-2-phenoxypropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of 3-Amino-2-phenoxypropanoic acid hydrochloride is C9H12ClNO3. The InChI code is 1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-phenoxypropanoic acid hydrochloride is 217.65 g/mol. It is a powder at room temperature .Scientific Research Applications

Optical Resolution in Chemical Synthesis

Studies have demonstrated methods for obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which is structurally related to 3-Amino-2-phenoxypropanoic acid hydrochloride. These methods involve optical resolutions and the examination of racemic structures for preferential crystallization, highlighting the compound's utility in enantiomer separation and synthesis of optically active compounds (Shiraiwa et al., 2003; Shiraiwa et al., 2006; Shiraiwa et al., 2007).

Intermediate for Synthesis of Nonracemic Compounds

3-Amino-2-phenoxypropanoic acid hydrochloride can be utilized in the synthesis of enantiomerically pure compounds. This includes its use in creating 3-aryloxy-2-hydroxypropanoic acids, which serve as intermediates in synthesizing nonracemic 4-aminochroman-3-ols, indicating its role in the synthesis of complex organic molecules (Bredikhina et al., 2014).

Enzyme-Catalyzed Synthesis

3-Amino-2-phenoxypropanoic acid hydrochloride has been used in enzyme-catalyzed processes. For instance, the compound has been involved in lipase-catalyzed enantiomer separation of various compounds, illustrating its versatility in biocatalysis and enzyme-mediated synthetic processes (Kamal et al., 2007).

Building Block for Chemical Synthesis

The compound is considered a potential building block for organic synthesis and high-performance polymers. Its derivates like 3-hydroxypropanoic acid are explored for their potential in eco-sustainable processes, marking the compound's significance in green chemistry and industrial applications (Pina et al., 2011; Jers et al., 2019).

Role in Pharmacological Research

Though the requirements specified to exclude drug use and dosage information, it's worth noting that derivatives of 3-Amino-2-phenoxypropanoic acid hydrochloride have been explored in pharmacological contexts, such as in the synthesis of potential immunosuppressive drugs, which underscores the broader significance of the compound in medical research (Kiuchi et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-Amino-2-phenoxypropanoic acid hydrochloride are currently unknown. This compound, like many others, may interact with various proteins, enzymes, or receptors in the body. More research is needed to identify these targets and understand their roles .

Mode of Action

It is likely that this compound interacts with its targets in a specific manner, leading to changes in cellular processes

Biochemical Pathways

Given the complexity of biological systems, this compound could potentially influence multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

These effects would be the direct result of the compound’s interaction with its targets and the subsequent changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2-phenoxypropanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .

properties

IUPAC Name |

3-amino-2-phenoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNQIDGUHNFNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)

![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)

![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)

![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)

amine hydrochloride](/img/structure/B1381051.png)